molecular formula C10H19N B13258346 (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine

Cat. No.: B13258346
M. Wt: 153.26 g/mol
InChI Key: YVTSTPRYVCWBIY-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine is an organic compound with the molecular formula C₁₀H₁₉N It is a member of the amine family, characterized by the presence of an amino group attached to a hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine typically involves the reaction of 2,2-dimethylpropylamine with pent-1-yn-3-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pent-1-yn-3-ylamine: Similar structure but lacks the 2,2-dimethylpropyl group.

    (2,2-Dimethylpropyl)amine: Similar structure but lacks the pent-1-yn-3-yl group.

    (2,2-Dimethylpropyl)(but-3-yn-1-yl)amine: Similar structure but with a different alkyne group.

Uniqueness

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine is unique due to the presence of both the 2,2-dimethylpropyl and pent-1-yn-3-yl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)pent-1-yn-3-amine

InChI

InChI=1S/C10H19N/c1-6-9(7-2)11-8-10(3,4)5/h1,9,11H,7-8H2,2-5H3

InChI Key

YVTSTPRYVCWBIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NCC(C)(C)C

Origin of Product

United States

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